molecular formula C13H19ClO3S B8498207 6-Chlorohexyl-p-Toluenesulfonate

6-Chlorohexyl-p-Toluenesulfonate

Cat. No.: B8498207
M. Wt: 290.81 g/mol
InChI Key: IPTTTZZTBXAKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorohexyl-p-Toluenesulfonate is a useful research compound. Its molecular formula is C13H19ClO3S and its molecular weight is 290.81 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19ClO3S

Molecular Weight

290.81 g/mol

IUPAC Name

6-chlorohexyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H19ClO3S/c1-12-6-8-13(9-7-12)18(15,16)17-11-5-3-2-4-10-14/h6-9H,2-5,10-11H2,1H3

InChI Key

IPTTTZZTBXAKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-chloro-1-hexanol (100 g) in dry pyridine (500 ml) was treated with p-toluenesulfonyl chloride (227 g) at 5°-10° C. After stirring 2 h at 10° C., the mixture was poured into ice water (2 L), followed by extraction with ethyl ether. The organic extract was washed with ice water and brine, dried, filtered and evaporated to give a syrup, which was further dried at high vacuum. The crude product was overlayered with pentane and cooled in dry ice/acetone to give a solid (210 g, 99%), mp 36°-37° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 6-chlorohexan-1-ol (25.0 g, 0.183 mol) in dichloromethane (DCM) (166 ml) and pyridine (33 ml) was cooled to −5° C. Toluene-p-sulphonyl chloride (40.1 g, 0.210 mol) was slowly added to the stirred solution and left to react overnight. The reaction mixture was treated with ice (80 g) and left stirring for 1 h. The organic layer was washed with ice cold 2M-sulphuric acid and then dried (MgSO4). The solvent was removed in vacuo and the residue was purified by column chromatography [DCM] to give a white powder 40.20 g, 85%; mp 27-28° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
166 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
40.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Three
Yield
85%

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